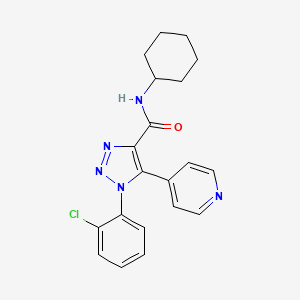

1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-4-yl group at position 5, and a cyclohexyl carboxamide at position 3. Such compounds are often explored for their bioactivity, including kinase inhibition and modulation of signaling pathways like Wnt/β-catenin .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-cyclohexyl-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O/c21-16-8-4-5-9-17(16)26-19(14-10-12-22-13-11-14)18(24-25-26)20(27)23-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGGCWLGWQHJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

Attachment of the carboxamide group: The carboxamide group can be introduced through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Substitution reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the triazole family, including 1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant antimicrobial properties. Triazoles have been shown to act against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM . The structural modifications in triazole derivatives can enhance their antibacterial efficacy, making them promising candidates for developing new antibiotics .

Anticancer Potential

The triazole scaffold is recognized for its anticancer activity. Compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of triazoles have shown potent inhibition of c-Met kinases, which play a critical role in tumor growth and metastasis . The compound's structure allows for modifications that can enhance its selectivity and potency against cancer cells.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives. The modulation of neuroinflammatory pathways and oxidative stress responses by these compounds suggests their potential utility in treating neurodegenerative diseases. Research indicates that certain triazole compounds can act as inhibitors of enzymes involved in neuroinflammation, thereby providing a protective effect on neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their pharmacological properties. Studies have demonstrated that variations in substituents on the triazole ring influence the biological activity significantly. For example:

- The presence of electron-donating groups enhances antimicrobial activity.

- Modifications at specific positions on the triazole ring can improve anticancer efficacy and selectivity against tumor cells.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural differences among similar triazole carboxamides lie in their substituents, which influence electronic properties, lipophilicity, and target affinity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Molecular weights calculated from formulas in evidence or derived from structural data.

- Electron-Withdrawing vs.

- Cyclohexyl vs. Aromatic R2 Groups: The cyclohexyl carboxamide in the target compound may improve metabolic stability and membrane permeability relative to aromatic substituents (e.g., quinolin-2-yl in 3o) .

Physicochemical and Spectral Properties

- NMR Data : The target compound’s 1H-NMR would likely show distinct aromatic protons for the 2-chlorophenyl (δ ~7.3–7.5 ppm) and pyridin-4-yl (δ ~8.5–8.7 ppm) groups, comparable to analogs in and .

- Solubility : The cyclohexyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl in derivatives) but increase logP for better membrane penetration .

Crystallographic Insights

Many triazole derivatives (e.g., ) are resolved using SHELX programs .

Biological Activity

1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 381.9 g/mol

- CAS Number : 1207017-35-3

This compound exhibits its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : Research indicates that compounds containing the triazole moiety can increase reactive oxygen species (ROS) levels in cancer cells. This leads to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, activating caspase pathways for apoptosis .

- Inhibition of Key Enzymes : The compound has shown potential in inhibiting various kinases involved in cancer progression, similar to other triazole derivatives that target Aurora-A kinase and CDK2 .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC values ranging from 2.70 to 42.30 µM across different assays .

| Cell Line | IC Value (µM) |

|---|---|

| MCF7 | 5.04 |

| SF268 | 12.50 |

| NCI-H460 | 42.30 |

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Inhibition Studies : Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity. Specific studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented, with mechanisms involving the modulation of inflammatory cytokines and pathways.

Case Studies

- In Vitro Evaluation : A study conducted on MCF7 cancer cells showed that treatment with this compound resulted in increased levels of apoptosis markers such as p53 and cleaved caspase-3 .

- Molecular Docking Studies : Molecular docking analyses revealed strong interactions between the compound and target proteins involved in cancer progression, suggesting a rational basis for its design as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.